![molecular formula C11H20N2O B4765561 N-cyclopropyl-2-(2-methyl-1-piperidinyl)acetamide](/img/structure/B4765561.png)
N-cyclopropyl-2-(2-methyl-1-piperidinyl)acetamide
Overview
Description
N-cyclopropyl-2-(2-methyl-1-piperidinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new drugs. In
Scientific Research Applications
N-cyclopropyl-2-(2-methyl-1-piperidinyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and memory. Sigma-1 receptor agonists have been shown to have potential therapeutic applications in the treatment of various diseases such as depression, anxiety, and neuropathic pain.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-methyl-1-piperidinyl)acetamide involves its interaction with the sigma-1 receptor. This compound has been shown to act as a partial agonist of the sigma-1 receptor, which leads to the modulation of various signaling pathways. The activation of the sigma-1 receptor has been shown to have neuroprotective effects, reduce inflammation, and modulate neurotransmitter release.
Biochemical and Physiological Effects
N-cyclopropyl-2-(2-methyl-1-piperidinyl)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the release of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-2-(2-methyl-1-piperidinyl)acetamide has several advantages for lab experiments. This compound has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes involving this receptor. Additionally, this compound has been shown to have low toxicity and high solubility in various solvents. However, the synthesis of this compound is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on N-cyclopropyl-2-(2-methyl-1-piperidinyl)acetamide. One potential application of this compound is in the development of new drugs for the treatment of various diseases such as depression, anxiety, and neuropathic pain. Additionally, the potential neuroprotective effects of this compound make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-cyclopropyl-2-(2-methyl-1-piperidinyl)acetamide.
Conclusion
In conclusion, N-cyclopropyl-2-(2-methyl-1-piperidinyl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has a unique mechanism of action and has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the potential therapeutic applications of N-cyclopropyl-2-(2-methyl-1-piperidinyl)acetamide.
properties
IUPAC Name |
N-cyclopropyl-2-(2-methylpiperidin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9-4-2-3-7-13(9)8-11(14)12-10-5-6-10/h9-10H,2-8H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVNOZWJECMCHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2-methylpiperidin-1-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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